molecular formula C40H24MnN8 B13652412 Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate)

Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate)

Katalognummer: B13652412
Molekulargewicht: 671.6 g/mol
InChI-Schlüssel: BVGZLGLNKPEJEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate): is a coordination compound that features a manganese ion coordinated to a porphyrin ring substituted with four pyridyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) typically involves the reaction of manganese salts with meso-tetrakis(4-pyridyl)porphyrin. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .

Industrial Production Methods: The process may include purification steps such as recrystallization and chromatography to achieve high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield Mn(III) or Mn(IV) porphyrin complexes, while reduction may produce Mn(I) complexes .

Wissenschaftliche Forschungsanwendungen

Chemistry: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique structure allows for efficient electron transfer and activation of small molecules .

Biology: In biological research, this compound is studied for its potential as a mimic of natural enzymes, particularly those involved in redox reactions. It has been investigated for its ability to catalyze the breakdown of reactive oxygen species, which are harmful byproducts of cellular metabolism .

Medicine: Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for this therapy .

Industry: In industrial applications, this compound is explored for its use in the development of sensors and electronic devices.

Wirkmechanismus

The mechanism by which Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) exerts its effects involves the coordination of the manganese ion to the porphyrin ring, which facilitates electron transfer and redox reactions. The molecular targets and pathways involved include the activation of small molecules such as oxygen and hydrogen peroxide, leading to the generation of reactive intermediates that can participate in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

    Mn(III)(meso-tetrakis(4-pyridyl)porphyrinate): Similar structure but with manganese in a higher oxidation state.

    Fe(II)(meso-tetrakis(4-pyridyl)porphyrinate): Iron-based analog with different redox properties.

    Co(II)(meso-tetrakis(4-pyridyl)porphyrinate): Cobalt-based analog with distinct catalytic activities.

Uniqueness: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) is unique due to its specific redox properties and ability to form stable complexes with a variety of ligands.

Eigenschaften

Molekularformel

C40H24MnN8

Molekulargewicht

671.6 g/mol

IUPAC-Name

manganese(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide

InChI

InChI=1S/C40H24N8.Mn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2

InChI-Schlüssel

BVGZLGLNKPEJEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Mn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.